molecular formula C12H10N2O2 B2749108 2-Cyano-1-methyl-1H-Indole-3-acetic acid CAS No. 287199-76-2

2-Cyano-1-methyl-1H-Indole-3-acetic acid

Cat. No.: B2749108
CAS No.: 287199-76-2
M. Wt: 214.224
InChI Key: UHTCCABJNMMAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-1-methyl-1H-Indole-3-acetic acid is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a cyano group, a methyl group, and an acetic acid moiety attached to the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-methyl-1H-Indole-3-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification methods are optimized to ensure high efficiency and cost-effectiveness. Advanced techniques such as flow chemistry and automated synthesis may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-methyl-1H-Indole-3-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-Cyano-1-methyl-1H-Indole-3-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-1-methyl-1H-Indole-3-acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its cyano group enhances its reactivity, while the acetic acid moiety provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

2-(2-cyano-1-methylindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-14-10-5-3-2-4-8(10)9(6-12(15)16)11(14)7-13/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTCCABJNMMAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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